3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O2/c23-22(24,25)18-6-3-5-17(12-18)21(29)28-10-8-15(9-11-28)14-30-20-13-16-4-1-2-7-19(16)26-27-20/h3,5-6,12-13,15H,1-2,4,7-11,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBBEMPALNEXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the trifluoromethylbenzoyl group. The final step involves the formation of the tetrahydrocinnoline core through a cyclization reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The piperidine ring and tetrahydrocinnoline core also play crucial roles in its activity by stabilizing the compound and facilitating its interaction with target molecules.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Key analogs include:
Key Observations :
- Trifluoromethyl vs. Methoxy : The target’s trifluoromethyl group (electron-withdrawing) contrasts with the methoxy group (electron-donating) in the analog from . This difference may alter solubility and metabolic stability, with trifluoromethyl likely reducing oxidative degradation .
- Heterocyclic vs.
- Sulfonyl Groups : The morpholine-sulfonyl substituent () increases polarity and molecular weight compared to benzoyl, possibly affecting blood-brain barrier permeability .
Physicochemical Properties
- Molecular Weight : The target (~381.5) falls within the range of its analogs (344.47–396.5), adhering to Lipinski’s rule for drug-likeness.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling a trifluoromethylbenzoyl-piperidine intermediate with a tetrahydrocinnoline scaffold. Key challenges include steric hindrance from the trifluoromethyl group and ensuring regioselective ether bond formation. Optimization may involve:
- Temperature control : Lowering reaction temperatures to reduce side reactions (e.g., over-oxidation of the piperidine ring) .
- Catalyst selection : Using Pd-based catalysts for Suzuki-Miyaura coupling or nucleophilic aromatic substitution, as seen in analogous cinnoline derivatives .
- Purification : Employing gradient chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product from unreacted starting materials .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted benzoyl intermediates).
- NMR spectroscopy : Analyze , , and NMR to verify the trifluoromethyl group integration and ether linkage positioning .
- Elemental analysis : Validate C, H, N, and F content against theoretical values (±0.3% tolerance) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase inhibition : Test against kinases like PI3K or CDK2, given the cinnoline core’s affinity for ATP-binding pockets .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding poses of the compound within target proteins (e.g., kinase domains). Focus on optimizing piperidine-methoxy interactions with hydrophobic pockets .
- QSAR studies : Correlate substituent electronegativity (e.g., trifluoromethyl position) with activity data to prioritize synthetic targets .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable-temperature NMR : Assess dynamic effects (e.g., piperidine ring puckering) that may cause signal splitting .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related tetrahydrocinnoline derivatives .
Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Compare with non-fluorinated analogs to isolate the CF group’s contribution to metabolic resistance .
- CYP450 inhibition screening : Evaluate interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Q. What experimental designs are critical for elucidating the mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockout screens : Identify gene dependencies in cells treated with the compound to pinpoint pathways affected .
- Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts in lysates to map direct targets .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational binding predictions and experimental IC values?
- Methodological Answer :
- Free energy calculations : Apply methods like MM/GBSA to refine binding affinity predictions and account for solvation effects .
- Crystallographic validation : Solve co-crystal structures of the compound bound to its target to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .
Q. What statistical approaches are recommended for analyzing dose-response data in high-throughput screens?
- Methodological Answer :
- Four-parameter logistic (4PL) regression : Fit dose-response curves to calculate IC and Hill coefficients, ensuring outlier removal via Grubbs’ test .
- Principal component analysis (PCA) : Reduce dimensionality in multi-parameter datasets (e.g., cytotoxicity + kinase inhibition) to identify clusters of activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
